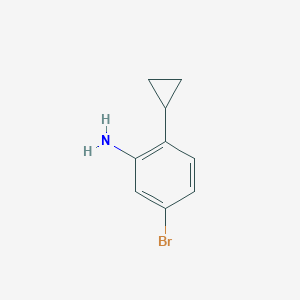

5-Bromo-2-cyclopropylaniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds and cyclopropyl derivatives is well-documented. For instance, the synthesis of methylenecyclopropyl carboxylates from bromoallenes suggests that brominated compounds can be used to introduce cyclopropyl groups into a molecule . Additionally, the synthesis of various cyclopropyl methyl bromide derivatives from ketones and aldehydes indicates that brominated cyclopropane derivatives can be synthesized using bromination agents like cyanogen bromide (BrCN) .

Molecular Structure Analysis

The molecular structure of brominated compounds and their interactions with other molecules can be complex. The crystal structure of a 5-bromocytosine complex with phthaloyl-DL-glutamic acid shows that brominated molecules can form stable hydrogen bonds with other molecules . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into the molecular geometry and intermolecular interactions of brominated heterocycles .

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The palladium-catalyzed domino reaction involving a brominated benzene derivative and 2-alkynylbenzenamine demonstrates the reactivity of brominated aromatic compounds in forming complex polycyclic structures . The Brønsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to synthesize pyrazoles show the reactivity of cyclopropane derivatives in ring formation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-cyclopropylaniline can be inferred from related compounds. The reactivity of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane derivatives suggests that brominated furanones are versatile intermediates for synthesizing cyclopropane-containing compounds . The formation of cyclopropanes and five-membered heterocycles from bromoacrylic acid derivatives indicates that brominated compounds can undergo ring closure reactions to form various cyclic structures .

Applications De Recherche Scientifique

1. Formation of Cyclopropanes and Heterocycles

Research shows that derivatives of 5-Bromo-2-cyclopropylaniline can be involved in the formation of cyclopropane lactones and fused heterocyclic compounds. These reactions are significant in the development of various organic compounds, demonstrating the utility of 5-Bromo-2-cyclopropylaniline in synthetic organic chemistry (Farin˜a et al., 1987).

2. Use in DNA Replication Studies

Certain derivatives, like 5-bromodeoxyuridine, a related compound, are used in the study of DNA replication. This compound is utilized to detect low levels of DNA replication in vitro, indicating its application in molecular biology and genetic research (Gratzner, 1982).

3. Biological Activity of Cyclopropanecarboxylic Acid Derivatives

Research involving cyclopropanecarboxylic acid derivatives, which are structurally related to 5-Bromo-2-cyclopropylaniline, highlights their potential biological activity. Some of these compounds have demonstrated significant herbicidal and fungicidal activities, which could have implications in agriculture and environmental sciences (Tian et al., 2009).

4. Immunocytochemical Detection in Oral Tissues

5-Bromo-2'-deoxyuridine, a derivative, is used for immunocytochemical techniques to study cell kinetics in oral tissues. This application is crucial for dental and oral biology research, providing insights into cell proliferation and growth in these specific tissues (Casasco et al., 1989).

5. Intramolecular Cyclization in Organic Synthesis

Bromoacetylenic alcohol derivatives, similar to 5-Bromo-2-cyclopropylaniline, have been used for intramolecular cyclization under basic conditions. This process is important in organic synthesis, particularly for the development of complex organic molecules (Grandjean et al., 1992).

6. Effect on Neural Stem Cells

Studies have shown that exposure to Bromodeoxyuridine, a related compound, can lead to the loss of global DNA methylation in neural stem cells and induce astrocytic differentiation. This finding is significant in stem cell research and could have implications in regenerative medicine and neurobiology (Schneider & d’Adda di Fagagna, 2012).

Safety and Hazards

According to the safety data sheet, 5-Bromo-2-cyclopropylaniline may cause skin and eye irritation, may be harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye, and face protection .

Orientations Futures

The future directions of 5-Bromo-2-cyclopropylaniline could involve its use in the synthesis of new compounds. For instance, visible light photoredox catalysis has been used for the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes, yielding a variety of cyclic allylic amines . This method exhibits significant group tolerance, particularly with heterocycles, and could be used to prepare complex heterocycles such as fused indolines .

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body

Mode of Action

It’s worth noting that brominated compounds often act by forming covalent bonds with amino acid residues in target proteins, thereby altering their function . The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact with its targets more effectively .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including oxidative stress pathways and cell signaling pathways

Pharmacokinetics

Similar brominated compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily via the kidneys . The presence of the bromine atom and the cyclopropyl group could potentially influence the compound’s bioavailability .

Result of Action

Brominated compounds are known to have various effects at the molecular and cellular levels, including altering protein function, inducing oxidative stress, and affecting cell signaling pathways

Action Environment

The action, efficacy, and stability of 5-Bromo-2-cyclopropylaniline could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For instance, the reactivity of brominated compounds can be affected by the pH of the environment, with certain reactions being favored in acidic or basic conditions

Propriétés

IUPAC Name |

5-bromo-2-cyclopropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUKQEFUOIIPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405698 | |

| Record name | 5-bromo-2-cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-cyclopropylaniline | |

CAS RN |

104902-31-0 | |

| Record name | 5-bromo-2-cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.